molecular formula C22H21NO B1597587 1-Benzhydryl-3-phenoxyazetidine CAS No. 82622-43-3

1-Benzhydryl-3-phenoxyazetidine

Cat. No. B1597587
CAS RN: 82622-43-3
M. Wt: 315.4 g/mol
InChI Key: GLAMCKIBNCIMFW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-phenoxyazetidine is a chemical compound with the empirical formula C22H21NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzhydryl amines, which include compounds like 1-Benzhydryl-3-phenoxyazetidine, has been discussed in various studies . The target compounds are often synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides .


Molecular Structure Analysis

The molecule contains a total of 48 bonds. There are 27 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aromatic), and 1 Azetidine .


Physical And Chemical Properties Analysis

1-Benzhydryl-3-phenoxyazetidine is a solid compound . Its molecular weight is 315.41 . The SMILES string representation of the compound is N(CC1OC2=CC=CC=C2)(C1)C(C3=CC=CC=C3)C4=CC=CC=C4 .

Scientific Research Applications

Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" in medicinal chemistry is exemplified by structures like 2(3H)-benzoxazolone and its bioisosters, which can mimic phenol or catechol moieties in a metabolically stable template. These compounds have broad therapeutic applications ranging from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. They have shown high affinity for various receptors such as dopaminergic, serotoninergic, and sigma receptors, highlighting their versatility in drug design and potential relevance to the structural class that includes "1-Benzhydryl-3-phenoxyazetidine" (J. Poupaert et al., 2005).

Environmental Impact and Analysis

Compounds like benzophenones and benzotriazoles, used as UV filters in consumer products, are structurally related to "1-Benzhydryl-3-phenoxyazetidine" and highlight the importance of understanding the environmental presence and impact of chemically stable and bioactive compounds. These studies involve the determination of such compounds in environmental samples and the evaluation of their estrogenic activity, providing a basis for assessing the environmental fate and effects of related compounds (Zi-Feng Zhang et al., 2011).

Synthesis and Pharmacokinetics

Research on the design, synthesis, and biological evaluation of phenol bioisosteric analogues of classical antagonists for receptors such as D1/D5 demonstrates the ongoing interest in developing compounds with improved pharmacokinetic profiles. These studies involve creating heterocyclic systems that can replace phenol groups to achieve better bioavailability and receptor selectivity, relevant to the synthesis and application of "1-Benzhydryl-3-phenoxyazetidine" (Wen-Lian Wu et al., 2005).

Reproductive Toxicity of UV Filters

The investigation into the reproductive toxicity of commonly used UV filters like benzophenone-3 (BP-3) provides insight into the potential biological effects and safety considerations of chemically related compounds. Studies have shown that high levels of exposure to BP-3 could impact reproductive health in humans and animals, emphasizing the need for thorough toxicological assessment of new chemical entities (M. Ghazipura et al., 2017).

properties

IUPAC Name

1-benzhydryl-3-phenoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)23-16-21(17-23)24-20-14-8-3-9-15-20/h1-15,21-22H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAMCKIBNCIMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384709
Record name 1-benzhydryl-3-phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-phenoxyazetidine

CAS RN

82622-43-3
Record name 1-benzhydryl-3-phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenol (6.68 g, 75 mmol) was added to a suspension of sodium hydride (60% dispersion in mineral oil, 2.82 g, 75 mmol) in toluene (50 mL) and the mixture was heated at 60° C. for 2 hours. The temperature was then increased to 80° C. and a solution of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate (15 g, 47 mol) in toluene (150 mL) was added dropwise. The reaction mixture was stirred for 2 hours at 80° C., cooled then washed with water and dilute sodium hydroxide solution. The organic solution was dried over magnesium sulfate, concentrated in vacuo and the residue was re-crystallised from water/isopropanol to afford the title compound as a solid in 84% yield, 12.4 g. LRMS APCI m/z 316 [M+H]+
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of 8.6 g (0.22 mole) of sodium amide in 100 mL of dry toluene was added 18.8 g (0.2 mole) of phenol in 50 mL of dry toluene. The mixture was stirred at 60° C. for 2 hr. and the reaction temperature raised to 80° C. A solution of 63.4 g (0.2 mole) of 1-benzhydryl-3-methanesulfonyloxyazetidine (J. Org. Chem. 37, 3954 (1972)) in 200 ml of dry toluene was added dropwise. After stirring 2 hr at 80° C. the mixture was cooled and water added. The toluene was extracted with dilute NaOH solution, dried (Na2SO4) and concentrated. About one-third of the residue was removed. The rest of the residue was crystallized twice from water-isopropyl alcohol. Yield 9.3 g (15%); m.p. 83°-85° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
63.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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